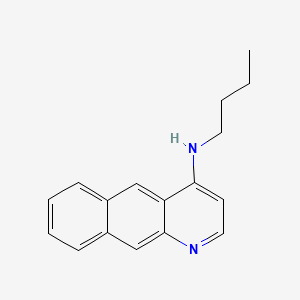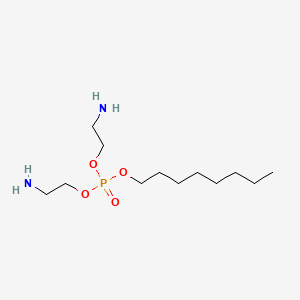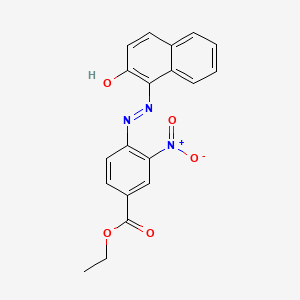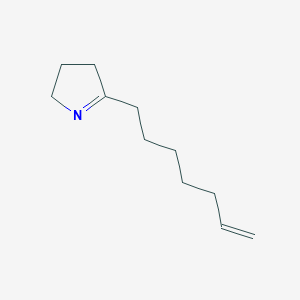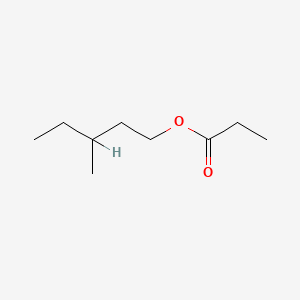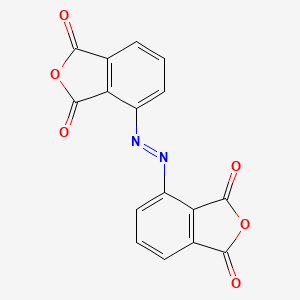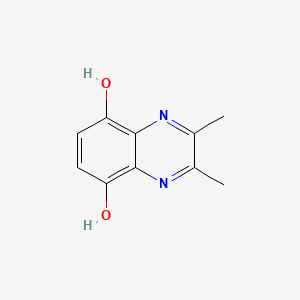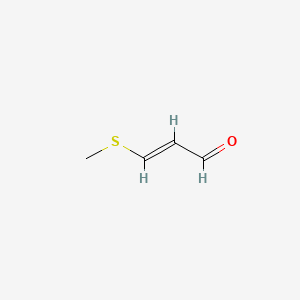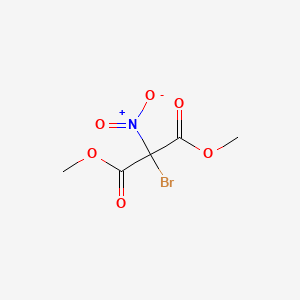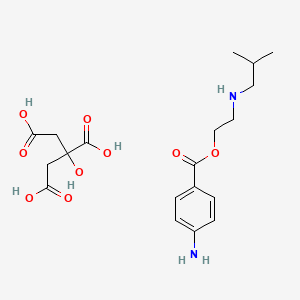
2-(Isobutylamino)ethyl p-aminobenzoate, citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isobutylamino)ethyl p-aminobenzoate, citrate is a chemical compound with the molecular formula C19H28N2O9 and a molecular weight of 428.43362 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylamino)ethyl p-aminobenzoate, citrate involves the reaction of 2-(Isobutylamino)ethyl p-aminobenzoate with citric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The process involves the careful control of reaction parameters and the use of high-purity starting materials to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isobutylamino)ethyl p-aminobenzoate, citrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
2-(Isobutylamino)ethyl p-aminobenzoate, citrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of various industrial products and materials
Mécanisme D'action
The mechanism of action of 2-(Isobutylamino)ethyl p-aminobenzoate, citrate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Isobutylamino)ethyl p-aminobenzoate
- 2-(Isobutylamino)ethyl p-aminobenzoate, hydrochloride
- 2-(Isobutylamino)ethyl p-aminobenzoate, sulfate
Uniqueness
2-(Isobutylamino)ethyl p-aminobenzoate, citrate is unique due to its specific chemical structure and the presence of the citrate moiety. This structural feature imparts distinct chemical and biological properties, making it suitable for various applications that similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
51147-01-4 |
|---|---|
Formule moléculaire |
C19H28N2O9 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-(2-methylpropylamino)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C13H20N2O2.C6H8O7/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,10,15H,7-9,14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
VJOMSUOWPHTSLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCCOC(=O)C1=CC=C(C=C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



